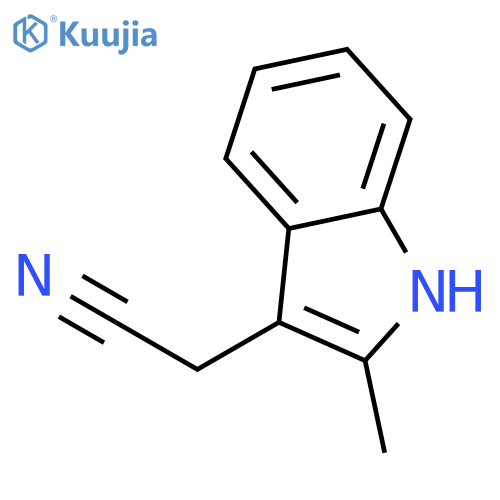Cas no 4071-16-3 (2-(2-Methyl-1H-indol-3-yl)acetonitrile)

4071-16-3 structure
商品名:2-(2-Methyl-1H-indol-3-yl)acetonitrile
2-(2-Methyl-1H-indol-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(2-Methyl-1H-indol-3-yl)acetonitrile
- IDI1_011953
- MLS000851161
- Maybridge3_000566
- SCHEMBL7127234
- 2-methyl-3-indolylacetenitrile
- HMS1432J16
- EN300-64956
- 4071-16-3
- DTXSID80384355
- CHEMBL1899709
- AKOS008968490
- Z57921853
- HMS2812O11
- Oprea1_458057
- G32365
- MFCD00277097
- SMR000457404
-
- MDL: MFCD00277097
- インチ: InChI=1S/C11H10N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6H2,1H3
- InChIKey: BBQKWCPGVNOHCK-UHFFFAOYSA-N
- ほほえんだ: CC1=C(CC#N)C2=CC=CC=C2N1
計算された属性
- せいみつぶんしりょう: 170.0845
- どういたいしつりょう: 170.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 39.6Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 79-81 °CEnamineEN300-64956
- ふってん: 380.1±27.0 °C at 760 mmHg
- フラッシュポイント: 128.9±8.9 °C
- PSA: 39.58
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2-(2-Methyl-1H-indol-3-yl)acetonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-Methyl-1H-indol-3-yl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M560910-50mg |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M560910-500mg |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 500mg |
$ 340.00 | 2022-06-03 | ||
| TRC | M560910-100mg |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
| Enamine | EN300-64956-2.5g |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 93% | 2.5g |
$474.0 | 2023-06-14 | |
| Enamine | EN300-64956-10.0g |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 93% | 10g |
$1040.0 | 2023-06-14 | |
| 1PlusChem | 1P00D6IT-2.5g |
2-(2-Methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 95% | 2.5g |
$562.00 | 2025-02-26 | |
| 1PlusChem | 1P00D6IT-10g |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 91% | 10g |
$1348.00 | 2023-12-17 | |
| OTAVAchemicals | 1201346-50MG |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 95% | 50MG |
$58 | 2023-07-04 | |
| A2B Chem LLC | AG14181-250mg |
2-(2-Methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 91% | 250mg |
$128.00 | 2024-04-20 | |
| A2B Chem LLC | AG14181-100mg |
2-(2-Methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 91% | 100mg |
$101.00 | 2024-04-20 |
2-(2-Methyl-1H-indol-3-yl)acetonitrile 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
4071-16-3 (2-(2-Methyl-1H-indol-3-yl)acetonitrile) 関連製品
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
